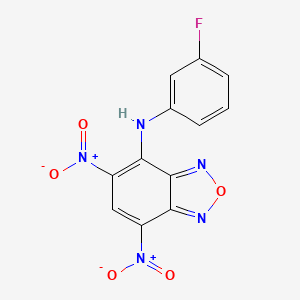![molecular formula C27H23FN2O3 B5170905 N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide, commonly referred to as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitor is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes.
Mécanisme D'action
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor works by inhibiting the activity of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide, an enzyme that is responsible for the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting the production of leukotrienes, N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor can reduce inflammation and improve clinical outcomes.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has several biochemical and physiological effects, including reducing the production of leukotrienes, decreasing inflammation, and improving clinical outcomes in various inflammatory diseases. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has also been shown to have minimal side effects, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has some limitations, including its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor research, including developing more efficient synthesis methods, optimizing the pharmacokinetics and pharmacodynamics of the compound, and exploring its potential therapeutic applications in other inflammatory diseases. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor as a therapeutic agent.
Conclusion:
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor is a promising therapeutic agent that has shown efficacy in reducing inflammation and improving clinical outcomes in various inflammatory diseases. The compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, further research is needed to fully understand the potential of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor as a therapeutic agent and to explore its potential applications in other inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor involves several steps, including the preparation of 4-(2-fluorophenoxy)aniline, 3-phenyl-2-propynoic acid, and piperidinecarboxylic acid. These compounds are then reacted under appropriate conditions to form N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has shown promising results in various scientific research applications. One of the significant applications is in the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor works by blocking the production of leukotrienes, which are potent mediators of inflammation. Several preclinical studies have demonstrated the efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor in reducing inflammation and improving clinical outcomes.
Propriétés
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylprop-2-ynoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c28-24-8-4-5-9-25(24)33-23-13-11-22(12-14-23)29-27(32)21-16-18-30(19-17-21)26(31)15-10-20-6-2-1-3-7-20/h1-9,11-14,21H,16-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMNDNXRYQMECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5170829.png)
![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)
